{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 4-Piperidinemethanol may be used in the preparation of various compounds .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .
Scientific Research Applications
Synthesis Techniques : Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This method provided a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Notably, compounds 4b, 4g, and 5e showed promising antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Crystal Structure Analysis : A study by Girish et al. (2008) focused on the crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing its chair conformation and tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Thermal and Optical Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, revealing insights into the stability and intermolecular interactions of the compound (Karthik et al., 2021).
Antiproliferative Activity : Prasad and colleagues (2010) synthesized diphenyl(piperidin-4-yl)methanol derivatives and assessed their antiproliferative effects on various human cell lines. Some derivatives exhibited significant antiproliferative activities, suggesting potential for therapeutic applications (Prasad et al., 2010).
NMR Spectroscopy Applications : A study by Cholli and Pennino (1988) demonstrated the application of one- and two-dimensional NMR spectroscopy in studying substituted piperidine derivatives, including 1-methyl-2-piperidine methanol (Cholli & Pennino, 1988).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound.
Mode of action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can also vary widely. For instance, indole derivatives have been found to affect a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, a study found that a new-generation selective AKT inhibitor had high bioavailability in dogs .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For instance, some indole derivatives have been found to have inhibitory activity against certain viruses .
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause liver and kidney damage, highlighting the importance of dosage optimization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAQIKQSLIFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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